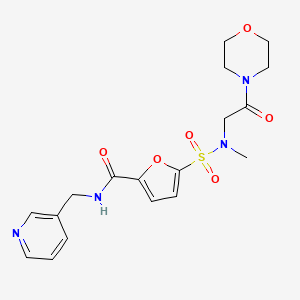

5-(N-methyl-N-(2-morpholino-2-oxoethyl)sulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide

Description

This compound features a furan-2-carboxamide core with two distinct substituents:

- A sulfamoyl group modified by N-methyl and 2-morpholino-2-oxoethyl moieties.

- A pyridin-3-ylmethyl group attached to the carboxamide nitrogen.

The sulfamoyl linkage introduces polarity and metabolic stability, distinguishing it from simpler carboxamide derivatives .

Properties

IUPAC Name |

5-[methyl-(2-morpholin-4-yl-2-oxoethyl)sulfamoyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O6S/c1-21(13-16(23)22-7-9-27-10-8-22)29(25,26)17-5-4-15(28-17)18(24)20-12-14-3-2-6-19-11-14/h2-6,11H,7-10,12-13H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOFFIWJELMKNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCOCC1)S(=O)(=O)C2=CC=C(O2)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(N-methyl-N-(2-morpholino-2-oxoethyl)sulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a complex chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, a pyridine moiety, and a sulfamoyl group, which contribute to its biological activities. The presence of the morpholino group enhances its solubility and bioavailability.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains.

- Antitumor Effects : In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which may play a role in its therapeutic effects.

The mechanisms through which this compound exerts its biological effects include:

- Targeting Enzymatic Pathways : The sulfamoyl group is known to interact with enzymes involved in metabolic pathways, potentially disrupting their function.

- Modulation of Cell Signaling : The compound may influence cell signaling pathways associated with apoptosis and cell survival, particularly in cancer cells.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated an inhibition zone diameter ranging from 15 to 25 mm, demonstrating significant antibacterial activity compared to standard antibiotics.

Antitumor Properties

In a recent study using human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited an IC50 value of 10 µM after 48 hours of treatment. This suggests a potent anticancer effect, warranting further investigation into its mechanism and potential clinical applications.

Enzyme Inhibition Studies

Research focused on the compound's ability to inhibit carbonic anhydrase (CA) activity. It was found that the compound inhibited CA with an IC50 value of 5 µM, indicating strong enzyme inhibition compared to existing CA inhibitors.

Data Tables

| Biological Activity | Assessed Parameter | Result |

|---|---|---|

| Antimicrobial | Zone of inhibition (mm) | 15 - 25 mm |

| Antitumor | IC50 (µM) | 10 µM |

| Enzyme Inhibition | IC50 (µM) | 5 µM |

Comparison with Similar Compounds

Furan Carboxamide Derivatives

Example 1 : N-cyclohexyl-5-nitrofuran-2-carboxamide (22a) ()

- Core Structure : Furan-2-carboxamide with a nitro group at position 5.

- Key Differences: Substituent: Cyclohexyl vs. pyridin-3-ylmethyl. Functional Groups: Nitro (electron-withdrawing) vs. sulfamoyl-morpholino (polar, hydrogen-bonding).

- Impact: Nitro groups are linked to trypanocidal activity but may increase toxicity. The target’s sulfamoyl-morpholino group likely improves solubility and reduces reactivity .

- Core Structure : 1,4-dihydropyridine with a furyl group.

- Key Differences :

- Dihydropyridine core (planar, redox-active) vs. aromatic furan.

- Methoxyphenyl substituent vs. pyridinylmethyl.

- Impact : The dihydropyridine core may confer calcium channel modulation, whereas the furan-carboxamide in the target suggests distinct target specificity .

Morpholino-Containing Analogs

Example: Bromo-morpholinopyrimidine-sulfonamide ()

- Core Structure: Pyrimidine with sulfonamide and morpholino groups.

- Key Differences :

- Sulfonamide vs. sulfamoyl linkage.

- Bromine atom (hydrophobic, heavy atom) vs. pyridinylmethyl.

- Impact: Sulfonamides are common in antimicrobials, while sulfamoyl groups (as in the target) may enhance metabolic stability. Bromine’s steric effects contrast with the target’s hydrogen-bonding morpholino .

Sulfur-Containing Heterocycles

Example: 2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide ()

- Core Structure: Thienopyrimidine with sulfanyl and furyl groups.

- Key Differences: Thienopyrimidine (electron-rich sulfur heterocycle) vs. furan-carboxamide. Sulfanyl (thioether) vs. sulfamoyl.

- Impact: Sulfanyl groups may reduce oxidative stability compared to sulfamoyl. The thienopyrimidine core could enhance π-π stacking but reduce solubility .

Data Tables

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Predicted) |

|---|---|---|---|

| Target Compound | ~450 (estimated) | Sulfamoyl, morpholino, pyridinyl | Moderate (polar groups) |

| N-cyclohexyl-5-nitrofuran-2-carboxamide | 252.25 | Nitro, carboxamide | Low (hydrophobic cyclohexyl) |

| Bromo-morpholinopyrimidine-sulfonamide | ~400 (estimated) | Sulfonamide, bromine | Low (bromine steric effects) |

| AZ331 | ~420 (estimated) | Dihydropyridine, methoxyphenyl | Moderate |

Research Findings

- Morpholino Groups: Enhance solubility and binding via hydrogen bonding (e.g., ). The target’s morpholino-2-oxoethyl group may improve bioavailability compared to non-polar substituents .

- Pyridinylmethyl vs. Cyclohexyl : Aromatic pyridine substituents (target) likely increase target affinity compared to aliphatic cyclohexyl () .

- Sulfamoyl vs. Sulfonamide : Sulfamoyl groups (target) offer metabolic stability over sulfonamides, which are prone to enzymatic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.